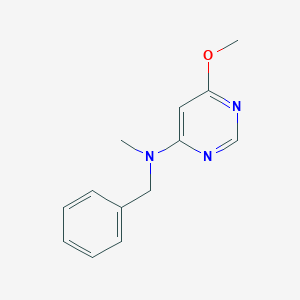![molecular formula C19H24N6 B6458403 4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549063-85-4](/img/structure/B6458403.png)
4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a piperazine ring substituted with an ethylamino group and a methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated solid-phase synthesis techniques or continuous flow reactors to ensure high yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with an ethylamino and methylpyrimidine moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-3-21-18-12-15(2)22-19(23-18)25-10-8-24(9-11-25)14-17-6-4-16(13-20)5-7-17/h4-7,12H,3,8-11,14H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRZXPSQXPQHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6458329.png)
![3-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6458338.png)
![4-methyl-6-(pyrrolidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458340.png)
![4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6458351.png)
![1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B6458358.png)
![4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6458365.png)
![3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B6458373.png)
![6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458380.png)
![4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6458385.png)
![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B6458394.png)
![3-methoxy-N-methyl-N-({1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B6458395.png)

![N-ethyl-6-methyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6458423.png)

